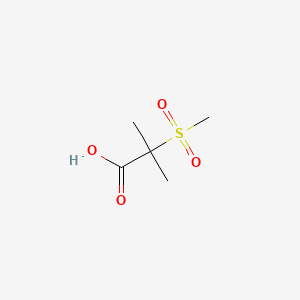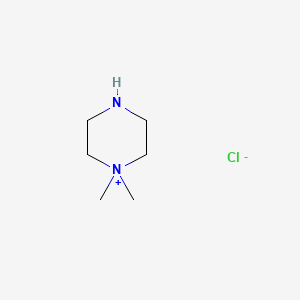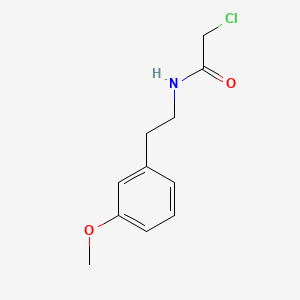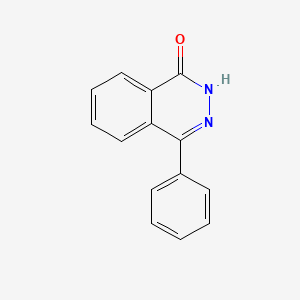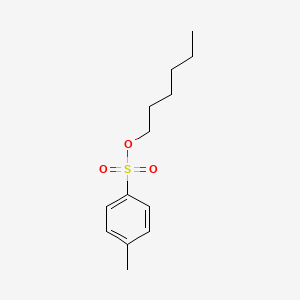
2,3,3,5-Tetrametil-3H-indol
Descripción general
Descripción
The compound 2,3,3,5-Tetramethyl-3h-indole is a derivative of the indole structure, which is a fundamental scaffold in medicinal chemistry due to its presence in numerous pharmacologically active molecules. Indoles are heterocyclic compounds characterized by a benzene ring fused to a pyrrole ring. The tetramethylated version of this compound suggests additional methyl groups at specified positions on the indole ring, which could influence its chemical and physical properties as well as its biological activity.
Synthesis Analysis
The synthesis of indole derivatives can be complex due to the need for regioselective functionalization. For instance, the solid-phase synthesis of 2,3,5-trisubstituted indoles involves a palladium-mediated coupling followed by intramolecular cyclization, acylation, and further diversification through Sonagashira or Suzuki couplings . Although this method does not directly describe the synthesis of 2,3,3,5-Tetramethyl-3h-indole, it provides insight into the synthetic strategies that could be adapted for its production. Additionally, the synthesis of related tetracyclic ring systems via a domino reaction from tryptophan-derived amino nitriles indicates the potential for complex indole derivatives to be synthesized from simpler precursors .
Molecular Structure Analysis
The molecular structure of indole derivatives is crucial for their reactivity and interaction with biological targets. The crystal structure and DFT study of a related compound, tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate, provides valuable information on the molecular geometry and electronic properties of such molecules . These studies typically involve NMR, IR, MS, and X-ray diffraction to determine the structure, as well as computational methods like DFT to predict reactivity and stability.
Chemical Reactions Analysis
Indole derivatives participate in a variety of chemical reactions, which can be used to further modify the indole core or to synthesize complex molecules. For example, the use of tetramethylurea as a methylene precursor in a RuCl3-catalyzed cross dehydrogenative coupling approach allows for the synthesis of bis(indolyl)methanes . This reaction showcases the versatility of indole derivatives in forming carbon-carbon bonds under catalytic conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives like 2,3,3,5-Tetramethyl-3h-indole are influenced by their molecular structure. The introduction of methyl groups can affect the compound's boiling point, solubility, and stability. The pharmacological activity of indole derivatives is broad, as demonstrated by the survey of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles, which indicates the potential for diverse medicinal applications . The electronic properties, such as frontier molecular orbitals and molecular electrostatic potential energy, are also important for understanding the reactivity and interaction of these molecules with biological targets .
Aplicaciones Científicas De Investigación
Actividad antiviral
2,3,3,5-Tetrametil-3H-indol: los derivados se han estudiado por su potencial como agentes antivirales. Por ejemplo, ciertos derivados del indol han mostrado actividad inhibitoria contra la influenza A y otros virus . La flexibilidad estructural del indol permite la síntesis de varios derivados, que pueden optimizarse para una mayor eficacia contra una amplia gama de virus.
Propiedades antiinflamatorias
Los compuestos indólicos, incluidos los derivados del this compound, son conocidos por poseer propiedades antiinflamatorias. Estos compuestos pueden modular las vías inflamatorias, ofreciendo posibles aplicaciones terapéuticas en enfermedades caracterizadas por la inflamación .
Potencial anticancerígeno
Algunos derivados del indol han demostrado propiedades anticancerígenas contra varias líneas celulares cancerosas. Al interferir con la proliferación celular e inducir la apoptosis, estos compuestos son valiosos para la investigación del cáncer y podrían conducir al desarrollo de nuevos fármacos anticancerígenos .
Efectos antimicrobianos
El núcleo del indol es parte de muchos compuestos con actividad antimicrobiana. Los derivados del this compound se pueden diseñar para atacar vías microbianas específicas, proporcionando una plataforma para el desarrollo de nuevos agentes antimicrobianos .
Intermediarios farmacéuticos
This compound sirve como intermedio farmacéutico. Está involucrado en la síntesis de compuestos que mejoran la actividad agonista en el receptor A1 de adenosina, lo que tiene implicaciones en las enfermedades neurológicas y cardiovasculares .
Detección química
Los derivados del this compound se han utilizado en mecanismos de detección química, como la detección de iones cianuro. Esta aplicación es crucial para la vigilancia ambiental y la seguridad pública .
Cada una de estas aplicaciones demuestra la versatilidad y el potencial del this compound en la investigación científica, ofreciendo numerosas vías para la exploración y el desarrollo en diversos campos de la medicina y la tecnología. La capacidad del andamiaje del indol para unirse con alta afinidad a múltiples receptores lo convierte en un valioso compuesto heterocíclico para las actividades farmacológicas .
Mecanismo De Acción
Target of Action
The primary target of 2,3,3,5-Tetramethyl-3h-indole is the A1 adenosine receptor . The A1 adenosine receptor is a G protein-coupled receptor that plays a crucial role in inhibiting adenylate cyclase activity upon activation . It is involved in various physiological processes, including neurotransmission and myocardial oxygen consumption .
Mode of Action
2,3,3,5-Tetramethyl-3h-indole acts as an allosteric enhancer of agonist activity at the A1 adenosine receptor . Allosteric enhancers are compounds that bind to a site on the receptor separate from the active site and enhance the receptor’s response to its agonist .
Biochemical Pathways
This receptor plays a role in various physiological processes, including neurotransmission and myocardial oxygen consumption .
Pharmacokinetics
It is noted to be sparingly soluble in water , which could impact its bioavailability and distribution.
Result of Action
Given its role as an allosteric enhancer of the a1 adenosine receptor, it can be inferred that it likely enhances the physiological responses mediated by this receptor, such as inhibiting adenylate cyclase activity .
Safety and Hazards
The safety data sheet for 2,3,3,5-Tetramethyl-3h-indole indicates that it is harmful if swallowed, in contact with skin, and if inhaled . It causes skin irritation and serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
2,3,3,5-tetramethylindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c1-8-5-6-11-10(7-8)12(3,4)9(2)13-11/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQVAPBRSUHSDGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C2(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2067169 | |
| Record name | 3H-Indole, 2,3,3,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2067169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
25981-82-2 | |
| Record name | 2,3,3,5-Tetramethyl-3H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25981-82-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3H-Indole, 2,3,3,5-tetramethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025981822 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3H-Indole, 2,3,3,5-tetramethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3H-Indole, 2,3,3,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2067169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,3,5-Tetramethyl-3H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Chloro-2,3-dihydro-1h-pyrrolo[3,2-c]pyridine](/img/structure/B1330079.png)

